Cas no 502133-02-0 (3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine)
502133-02-0 structure
Product Name:3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine
CAS No:502133-02-0
MF:C10H8F3N3
MW:227.185832023621
MDL:MFCD02664288
CID:933382
PubChem ID:3773453
Update Time:2025-04-19
3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- 5-(2-TRIFLUOROMETHYL-PHENYL)-2H-PYRAZOL-3-YLAMINE
- 5-[2-(trifluoromethyl)phenyl]-1H-Pyrazol-3-amine
- 3-amino-5-(2-trifluoromethylphenyl)-2H-pyrazole
- 5-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine
- AC1MXYLX
- CTK4J2255
- SureCN2088945
- SureCN8686436
- 3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- SCHEMBL8686436
- AKOS023166292
- SCHEMBL2088945
- DB-071132
- MFCD02664288
- DTXSID50396228
- AKOS000177046
- EN300-145049
- AT30431
- 5-(2-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
- 502133-02-0
- 3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine
-
- MDL: MFCD02664288
- Inchi: 1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
- InChI Key: RMESUTALZUKOKV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C1=CC(N)=NN1)(F)F
Computed Properties
- Exact Mass: 227.06703175g/mol
- Monoisotopic Mass: 227.06703175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 432.0±45.0 °C at 760 mmHg
- Flash Point: 215.1±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900478-10mg |
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine |
502133-02-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900478-50mg |
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine |
502133-02-0 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T900478-100mg |
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine |
502133-02-0 | 100mg |
$ 210.00 | 2022-06-02 | ||
| Chemenu | CM311119-1g |
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine |
502133-02-0 | 95% | 1g |
$803 | 2024-07-16 | |
| Enamine | EN300-26873203-50mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 50mg |
$168.0 | 2023-09-29 | |
| Enamine | EN300-26873203-100mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 100mg |
$252.0 | 2023-09-29 | |
| Enamine | EN300-26873203-250mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 250mg |
$361.0 | 2023-09-29 | |
| Enamine | EN300-26873203-500mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 500mg |
$569.0 | 2023-09-29 | |
| Enamine | EN300-26873203-1000mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 1000mg |
$728.0 | 2023-09-29 | |
| Enamine | EN300-26873203-2500mg |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
502133-02-0 | 95.0% | 2500mg |
$1428.0 | 2023-09-29 |
3-2-(Trifluoromethyl)phenyl-1H-pyrazol-5-amine Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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